Dehydrodiazinon

Vue d'ensemble

Description

Diazinon is a thiophosphoric acid ester developed in 1952 by Ciba-Geigy, a Swiss chemical company . It is a nonsystemic organophosphate insecticide formerly used to control cockroaches, silverfish, ants, and fleas in residential, non-food buildings . The pure chemical is an oil that is colorless and practically odorless .

Molecular Structure Analysis

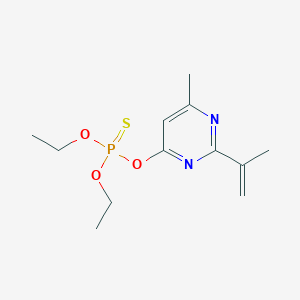

Diazinon has the IUPAC name O,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate . Its molecular weight is 304.34 g·mol −1 .

Chemical Reactions Analysis

Diazinon can be effectively degraded in aqueous solutions via photocatalytic oxidation . The reported diazinon degradation rate ranged from 2 to 100% .

Physical And Chemical Properties Analysis

Diazinon does not occur naturally in the environment . It is a colorless to dark brown liquid . It has a density of 1.116-1.118 g/cm 3 at 20 °C .

Applications De Recherche Scientifique

Catalytic Dehydrogenation

Dehydrodiazinon is implicated in studies of catalytic dehydrogenation, particularly in the context of light alkanes on metals and metal oxides. Research in this area focuses on the role of various materials in catalyzing dehydrogenation reactions, which is crucial for producing light olefins. Key factors like active site nature, support, promoters, and reaction feed impact on catalyst performance and lifespan are explored (Sattler, Ruiz‐Martinez, Santillan‐Jimenez, & Weckhuysen, 2014).

Functionalization in Protein Synthesis

Dehydroalanine, a derivative of dehydrodiazinon, shows significant utility in protein synthesis. It facilitates the creation of modified protein side-chains through various bond-forming methods and serves as an activity-based probe. This aspect of dehydrodiazinon finds use in biological and technological research and application (Daďová, Galan, & Davis, 2018).

Soil Contamination and Remediation

Dehydrodiazinon derivatives are used in studies examining soil contamination, specifically with petroleum products. Research shows that these substances can affect soil dehydrogenases in various ways, providing insights into environmental monitoring and soil remediation techniques, especially in soils contaminated with petroleum hydrocarbons (Kaczyńska, Borowik, & Wyszkowska, 2015).

Green Chemistry and Drug Synthesis

In the field of green chemistry, dehydrodiazinon is involved in the synthesis of pharmaceuticals like nebularine and vidarabine. This involves a dehydrazination reaction catalyzed by CuSO4, highlighting its potential for industrial applications (Xia, Xie, Niu, Qu, & Guo, 2014).

Conversion of Cysteine to Dehydroalanine in Peptides

Dehydrodiazinon derivatives are also studied for their role in the chemical conversion of cysteine to dehydroalanine in peptides and proteins. This process is important for site-selective synthesis of modified biological molecules, including glycosylated antibodies (Chalker, Gunnoo, Boutureira, Gerstberger, Fernández-González, Bernardes, Griffin, Hailu, Schofield, & Davis, 2011).

Safety And Hazards

Propriétés

IUPAC Name |

diethoxy-(6-methyl-2-prop-1-en-2-ylpyrimidin-4-yl)oxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N2O3PS/c1-6-15-18(19,16-7-2)17-11-8-10(5)13-12(14-11)9(3)4/h8H,3,6-7H2,1-2,4-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQCGZFCGWALIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186282 | |

| Record name | Dehydrodiazinon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydrodiazinon | |

CAS RN |

32588-20-8 | |

| Record name | Dehydrodiazinon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032588208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrodiazinon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,6R,7S,9R)-4,4,12,12-Tetramethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane-7-carbonitrile](/img/structure/B166447.png)